N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide is a complex organic compound that features a unique combination of benzodioxin, triazolopyridazine, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Triazolopyridazine Core: This involves the reaction of hydrazine derivatives with 4-fluorobenzonitrile, followed by cyclization with appropriate reagents.
Coupling Reactions: The benzodioxin and triazolopyridazine intermediates are then coupled using thiol-based linkers under conditions that promote the formation of the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Mechanism of Action
The mechanism by which N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide may confer unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H16FN5O3S |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H16FN5O3S/c22-14-3-1-13(2-4-14)16-6-8-19-24-25-21(27(19)26-16)31-12-20(28)23-15-5-7-17-18(11-15)30-10-9-29-17/h1-8,11H,9-10,12H2,(H,23,28) |
InChI Key |
ARCLNMZITNCGQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.